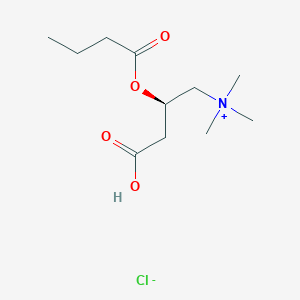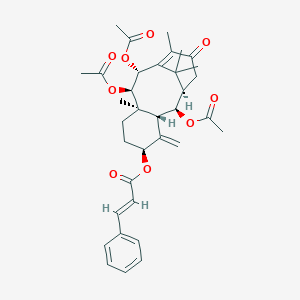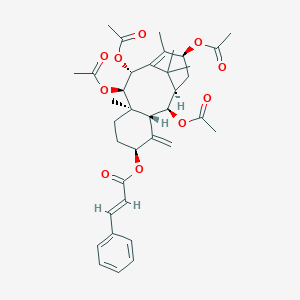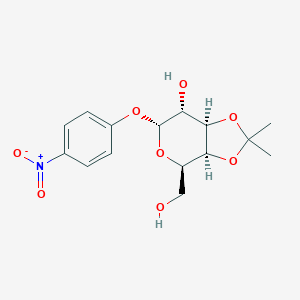
シタロプラム N-オキシド
概要
説明
Citalopram N-oxide is a metabolite of citalopram, a widely used antidepressant belonging to the class of selective serotonin reuptake inhibitors (SSRIs).
科学的研究の応用
Citalopram N-oxide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of citalopram and its metabolites.
Biology: Studied for its role in the metabolic pathways of citalopram and its effects on various biological systems.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development and quality control of pharmaceutical products containing citalopram.
作用機序
Target of Action
Citalopram N-oxide, like its parent compound Citalopram, is a selective serotonin reuptake inhibitor (SSRI) and its primary target is the serotonin transporter (SLC6A4) in the presynaptic neurons . This transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating its action .
Mode of Action
This leads to an enhancement of serotonergic transmission, which is believed to be the mechanism underlying its antidepressant effect .
Biochemical Pathways
The action of Citalopram N-oxide affects the serotonergic neurotransmission pathway . By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, which can then bind to post-synaptic receptors and trigger downstream signaling pathways . This results in the modulation of various physiological functions that are regulated by serotonin, including mood, sleep, and appetite .
Pharmacokinetics
Citalopram N-oxide, as a metabolite of Citalopram, is expected to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with its parent compound. Citalopram is rapidly absorbed following oral administration, with peak plasma levels observed approximately 1-4 hours after administration . It has a high bioavailability of approximately 80% due to its high lipophilicity . It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP2D6 . Approximately 12 to 23% of an oral dose of citalopram is excreted as unchanged citalopram in the urine, and approximately 10% is excreted in the feces .
Result of Action
The increased serotonergic transmission resulting from the action of Citalopram N-oxide leads to an improvement in the symptoms of depression . This includes a reduction in feelings of sadness, loss of interest in activities, changes in appetite, difficulty sleeping, feelings of worthlessness or guilt, and thoughts of death or suicide .
Action Environment
The action of Citalopram N-oxide can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce the cytochrome P450 enzymes can affect its metabolism and thereby alter its efficacy and potential for side effects . Additionally, factors such as pH and the presence of certain ions can affect its stability .
生化学分析
Biochemical Properties
Citalopram N-oxide, like its parent compound Citalopram, may interact with various enzymes and proteins. Citalopram is known to enhance serotonergic transmission through the inhibition of serotonin reuptake . It is highly selective towards serotonin reuptake inhibition and has minimal effect on dopamine and norepinephrine transportation . It is plausible that Citalopram N-oxide may have similar interactions, although specific studies are needed to confirm this.
Cellular Effects
The cellular effects of Citalopram N-oxide are not well-studied. Given its origin from Citalopram, it may influence cell function by modulating serotonin levels. Citalopram is known to enhance serotonergic transmission, which can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
Citalopram, from which Citalopram N-oxide is derived, works by inhibiting the reuptake of serotonin, thereby increasing the amount of serotonin in the synaptic cleft This leads to enhanced serotonergic transmission
Dosage Effects in Animal Models
Studies on Citalopram have shown that it can cause QT prolongation in a dose-dependent manner
Metabolic Pathways
Citalopram N-oxide is a metabolite of Citalopram, which is metabolized mainly in the liver via N-demethylation to its main metabolite, demethylcitalopram by CYP2C19, CYP3A4, and CYP2D6 . The subsequent N-demethylation to didesmethylcitalopram is mediated by CYP2D6 . N-oxidation and deamination have also been observed and lead to Citalopram N-oxide and citalopram propionic acid metabolites, respectively .
Transport and Distribution
Citalopram, from which Citalopram N-oxide is derived, is known to be highly lipophilic, which allows it to cross the blood-brain barrier
準備方法
Synthetic Routes and Reaction Conditions
Citalopram N-oxide can be synthesized through the oxidation of citalopram using various oxidizing agents. One common method involves the reaction of citalopram with metachloroperbenzoic acid in an aprotic solvent such as methylene dichloride, acetone, acetonitrile, dimethylformamide, ethyl acetate, dimethyl sulfoxide, tetrahydrofuran, ether, isopropyl ether, chloroform, toluene, benzene, or dimethylbenzene .
Industrial Production Methods
The industrial production of citalopram N-oxide typically follows the same synthetic route as described above, with optimization for large-scale production. The choice of solvent and reaction conditions may vary depending on the specific requirements of the production process, such as yield, purity, and cost-effectiveness .
化学反応の分析
Types of Reactions
Citalopram N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions.
Reduction: Reduction reactions can convert citalopram N-oxide back to citalopram or other related compounds.
Substitution: Substitution reactions can modify the functional groups attached to the citalopram N-oxide molecule.
Common Reagents and Conditions
Oxidation: Metachloroperbenzoic acid in aprotic solvents.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include citalopram, N-demethylcitalopram, and other related metabolites .
類似化合物との比較
Similar Compounds
- Clomipramine N-oxide
- Doxepin N-oxide
- Clozapine N-oxide
- Mirtazapine N-oxide
- Olanzapine N-oxide
Uniqueness
Citalopram N-oxide is unique due to its specific metabolic origin from citalopram and its selective inhibition of serotonin reuptake. Unlike other similar compounds, citalopram N-oxide has minimal effects on dopamine and norepinephrine transporters, making it highly selective for serotonin .
特性
IUPAC Name |
3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGFDCEWUUSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435141 | |
| Record name | Citalopram N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63284-72-0 | |
| Record name | Citalopram N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63284-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citalopram N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063284720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citalopram N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63284-72-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITALOPRAM N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E2C7VT4RR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is citalopram N-oxide formed in the body?
A1: Citalopram N-oxide is generated through the N-oxidation of citalopram, primarily mediated by the cytochrome P450 enzyme CYP2D6. [, , ] This metabolic pathway represents a secondary route of citalopram elimination, alongside demethylation to demethylcitalopram and didemethylcitalopram. []
Q2: Does citalopram N-oxide possess any pharmacological activity?
A2: The pharmacological activity of citalopram N-oxide remains largely unexplored. While it has been identified as a metabolite in biological samples, its affinity for serotonin transporters or other pharmacological targets is not well-characterized. [] Further research is needed to determine if it exhibits any inherent biological activity.
Q3: What analytical techniques are employed to identify and quantify citalopram N-oxide?
A3: Several analytical methods have been developed to detect and quantify citalopram N-oxide in biological matrices, primarily focusing on separating it from citalopram and its other metabolites. High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) and mass spectrometry (MS), has been successfully applied. [, ] Additionally, capillary electrophoresis (CE) methods utilizing chiral selectors have shown promise for the enantiomeric separation of citalopram N-oxide. []
Q4: What is the significance of studying citalopram N-oxide in a clinical context?
A4: While citalopram N-oxide might not possess significant pharmacological activity, its presence and levels in biological samples can provide valuable insights into an individual's drug metabolism. Interindividual variability in CYP2D6 activity, influenced by genetic polymorphisms or drug interactions, can significantly impact citalopram N-oxide formation. [] Therefore, monitoring citalopram N-oxide levels could contribute to personalized medicine approaches, potentially allowing for dose adjustments based on an individual's metabolic profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B26150.png)









![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)
